2-Dimethylamino-propionic acid hydrochloride

Beschreibung

Chemical Identification and Nomenclature

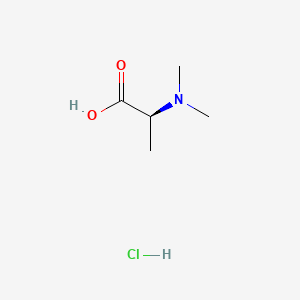

This compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular structure and properties. The compound is officially registered under the Chemical Abstracts Service number 16708-13-7, which provides its unique identification in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 2-(dimethylamino)propanoic acid hydrochloride, reflecting the systematic naming conventions that describe its structural components.

The molecular formula of this compound is expressed as C5H12ClNO2, indicating the presence of five carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within its structure. This molecular composition yields a precise molecular weight of 153.60728 grams per mole, which has been consistently reported across multiple chemical databases and suppliers. The compound exhibits specific stereochemical properties, with an undefined atom stereocenter count of one, indicating the presence of chiral centers that may influence its biological and chemical behavior.

Alternative nomenclature for this compound includes several synonyms that are commonly encountered in scientific literature and commercial applications. The compound is frequently referred to as N,N-Dimethyl-DL-alanine hydrochloride, which emphasizes its relationship to the amino acid alanine with dimethyl substitution on the nitrogen atom. Additional synonyms include this compound and 2-(dimethylamino)propanoic acid; hydrochloride, each reflecting different formatting conventions used across various chemical databases and publications.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 16708-13-7 |

| Molecular Formula | C5H12ClNO2 |

| Molecular Weight | 153.60728 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-(dimethylamino)propanoic acid hydrochloride |

| Exact Mass | 153.056 |

| Topological Polar Surface Area | 40.54000 |

The structural representation of this compound can be described using the Simplified Molecular Input Line Entry System notation as CC(C(=O)O)N(C)C.Cl, which provides a textual representation of the molecular connectivity. This notation clearly indicates the propanoic acid backbone with a dimethylamino substituent at the second carbon position, combined with a hydrochloride salt formation. The compound's three-dimensional structure features specific geometric arrangements that influence its chemical reactivity and physical properties, including hydrogen bond donor and acceptor capabilities that affect its solubility and interaction patterns.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of amino acid chemistry and the systematic exploration of dimethylamino-substituted organic compounds during the nineteenth and twentieth centuries. While specific documentation of the initial discovery and synthesis of this particular compound is limited in the available literature, its development can be understood within the context of advancing synthetic organic chemistry methodologies that emerged during the industrial expansion of chemical manufacturing.

The compound represents part of a broader class of dimethylamino-substituted carboxylic acids that gained prominence as researchers began systematically exploring modifications to natural amino acids. The relationship between this compound and alanine suggests that its development likely followed the establishment of methods for amino acid modification, particularly N-alkylation reactions that became increasingly sophisticated throughout the twentieth century. The compound's structural similarity to natural amino acids made it an attractive target for synthetic chemists interested in developing modified amino acid derivatives with enhanced or altered biological properties.

Research into dimethylamino-containing compounds accelerated significantly during the mid-twentieth century as pharmaceutical and industrial applications for such molecules became increasingly apparent. The development of efficient synthetic routes for preparing dimethylamino-substituted compounds required advances in both methylation chemistry and amino acid synthesis methodologies. Historical synthetic approaches to related compounds often involved the sequential methylation of primary amines or the direct alkylation of amino acid precursors using various methylating agents under controlled conditions.

The systematic study and characterization of this compound likely coincided with the development of modern analytical techniques that enabled precise molecular structure determination and purity assessment. The establishment of standardized chemical identification systems, including the Chemical Abstracts Service numbering system, facilitated the systematic cataloging and commercial availability of this compound, leading to its incorporation into research protocols and industrial applications.

Industrial and Pharmaceutical Relevance

This compound demonstrates significant importance across multiple industrial sectors and pharmaceutical research applications, primarily serving as a versatile synthetic intermediate and research reagent. The compound's unique structural features, combining carboxylic acid functionality with tertiary amine characteristics, make it particularly valuable for applications requiring specific chemical reactivity patterns and biological activity profiles.

In pharmaceutical research contexts, this compound serves as a crucial building block for synthesizing more complex pharmaceutical compounds and drug candidates. The compound's structural relationship to natural amino acids makes it an attractive starting material for developing pharmaceutical agents that require amino acid-like properties with enhanced stability or modified biological activity. Synthetic routes utilizing this compound often involve hydrolysis reactions of ester precursors, as demonstrated in documented synthetic procedures that convert ethyl 2-(N,N-dimethylamino)-propionate to the target compound through treatment with aqueous sodium hydroxide followed by acidification with hydrochloric acid.

The industrial relevance of this compound extends to its role as a chemical intermediate in manufacturing processes for various specialty chemicals and pharmaceutical products. Commercial suppliers consistently maintain inventory of this compound in research-grade purities, indicating sustained demand from both academic research institutions and industrial research and development facilities. Pricing data from commercial suppliers suggests that the compound maintains economic viability for research applications, with quantities ranging from research-scale gram amounts to larger industrial-scale procurement.

| Application Sector | Specific Uses | Key Properties Utilized |

|---|---|---|

| Pharmaceutical Research | Drug synthesis intermediate | Amino acid-like structure, tertiary amine reactivity |

| Chemical Manufacturing | Specialty chemical synthesis | Carboxylic acid functionality, controlled reactivity |

| Research Applications | Laboratory reagent | High purity, well-characterized properties |

| Industrial Synthesis | Process intermediate | Scalable synthesis, commercial availability |

Research findings indicate that the compound participates in various chemical transformations typical of both carboxylic acids and tertiary amines, enabling its utilization in diverse synthetic strategies. The synthesis methodology documented in patent literature demonstrates that this compound can be efficiently prepared through established organic synthesis techniques, yielding quantitative conversion under optimized reaction conditions. These synthetic approaches typically involve ester hydrolysis procedures that maintain the integrity of the dimethylamino functionality while converting the ester group to the desired carboxylic acid form.

The pharmaceutical relevance of this compound is further enhanced by its potential applications in developing compounds with enhanced bioavailability or modified pharmacokinetic properties. The presence of both hydrophilic carboxylic acid groups and lipophilic dimethylamino functionality provides a balanced molecular profile that can facilitate membrane permeation while maintaining aqueous solubility characteristics essential for biological applications. This dual functionality makes the compound particularly valuable for medicinal chemistry applications where controlled molecular properties are required for optimal therapeutic efficacy.

Eigenschaften

IUPAC Name |

2-(dimethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXRWHVFQQQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Dimethylamino-propionic acid hydrochloride typically involves the reaction of 2-Dimethylamino-propionic acid with hydrochloric acid. The process can be summarized as follows:

- Dissolve 2-Dimethylamino-propionic acid in an acidic solvent, such as hydrochloric acid.

- The crystalline product of this compound is obtained by solvent evaporation or cooling crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Dimethylamino-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Dimethylamino-propionic acid hydrochloride serves as a versatile reagent in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Conditions |

|---|---|---|

| Esterification | Formation of esters with alcohols | Acidic conditions |

| Amidation | Reaction with amines to form amides | Heat and catalyst |

| Decarboxylation | Removal of carboxyl group | High temperature |

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it useful for investigating biochemical processes.

Case Study: Enzyme Kinetics

In a study assessing the effect of this compound on enzyme kinetics, researchers found that it acted as a competitive inhibitor for certain enzymes, providing insights into metabolic regulation.

Pharmaceutical Development

This compound is being explored as a potential therapeutic agent. Its structural properties suggest possible applications in drug design, particularly for conditions involving neurotransmitter modulation.

Table 2: Potential Therapeutic Applications

| Condition | Mechanism of Action | Research Status |

|---|---|---|

| Neurological Disorders | Modulation of neurotransmitter systems | Preclinical studies |

| Cancer Treatment | Targeting specific cancer pathways | Early-stage research |

Chemical Manufacturing

In industrial settings, this compound is employed as an intermediate in the synthesis of various chemical products. Its role as a building block facilitates the production of more complex molecules.

Quality Control Standards

The compound is also used as a reference standard in analytical chemistry, aiding in the calibration and validation of analytical methods.

Wirkmechanismus

The mechanism of action of 2-Dimethylamino-propionic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of neurotransmitters and other biologically active molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .

Vergleich Mit ähnlichen Verbindungen

3-(Dimethylamino)-2,2-dimethylpropanoic Acid Hydrochloride (CID 285609)

- Structural Differences: The dimethylamino group is at the third carbon, with additional methyl groups at C2, unlike the target compound’s simpler C2-dimethylamino substitution.

- Impact on Properties : The branched methyl groups may reduce acidity (pKa) and increase lipophilicity, affecting membrane permeability in biological systems.

- Applications : Likely used in peptide synthesis or as a chiral building block due to its stereochemical complexity .

Table 1: Structural Comparison of Propionic Acid Derivatives

Amine Hydrochlorides with Varied Backbones

2-Chloro-N,N-dimethylpropylamine Hydrochloride ()

- Structure: Chlorinated propane backbone with a dimethylamino group.

- Key Differences : Lacks a carboxylic acid group, making it more lipophilic and suitable as a synthetic intermediate for alkylating agents or surfactants.

- Applications : Used in quaternary ammonium salt synthesis or as a precursor in drug manufacturing .

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride ()

- Structure: Amide linkage with dual dimethylaminoethyl and methyl groups.

- Key Differences : The dihydrochloride form and amide group enhance water solubility and stability under acidic conditions.

- Applications : Research chemical for studying receptor-ligand interactions or as a peptide mimetic .

Amino Acid-Derived Hydrochlorides

Jatrorrhizine Hydrochloride ()

- Structure: Isoquinoline alkaloid with a benzylisoquinoline backbone.

- Key Differences : Aromaticity and complex ring systems confer planar rigidity, contrasting with the target compound’s aliphatic flexibility.

- Applications : Antidiabetic and antimicrobial agent due to alkaloid bioactivity .

Physicochemical and Stability Comparisons

- Acid Stability : Nicardipine hydrochloride () shows stability under acidic conditions, a trait shared by many hydrochlorides due to salt formation. This property is critical for oral drug bioavailability.

- Solubility : Hydrochlorides generally exhibit higher aqueous solubility than free bases. For example, procaine hydrochloride () demonstrates enhanced solubility for injectable formulations.

Table 2: Physicochemical Properties

| Compound Name | Solubility (Water) | Stability (pH 1–3) | LogP (Predicted) |

|---|---|---|---|

| 2-Dimethylamino-propionic acid HCl | High | Stable | -0.5 |

| 3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl | Moderate | Stable | 1.2 |

| 2-Chloro-N,N-dimethylpropylamine HCl | Low | Stable | 2.8 |

Biologische Aktivität

2-Dimethylamino-propionic acid hydrochloride (DMAP.HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cognitive enhancement. This article delves into its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 153.61 g/mol

- Appearance : White crystalline powder

- Solubility : Highly soluble in water

The compound features a carboxylic acid group and a dimethylamine group, which are significant for its biochemical interactions and potential applications in organic synthesis and medicinal chemistry.

1. Neuroprotective Effects

Preliminary studies suggest that DMAP.HCl may exhibit neuroprotective properties. Research indicates that it could potentially mitigate neurodegeneration, making it a candidate for further investigation in treating neurological disorders.

2. Cognitive Enhancement

DMAP.HCl is structurally similar to certain natural amino acids, which positions it as a potential cognitive enhancer. Its ability to mimic natural amino acids may enable it to influence protein-protein interactions and enzyme mechanisms, thereby affecting cognitive functions .

While specific mechanisms of action for DMAP.HCl are not fully elucidated, its interaction with biological targets is hypothesized to involve binding to receptors or enzymes, leading to alterations in their activity. This interaction could facilitate various biological effects, including enhanced neurotransmission or protection against cellular stress .

Case Studies

-

Neuroprotection in Animal Models :

- A study demonstrated that administration of DMAP.HCl in rodent models subjected to oxidative stress resulted in reduced neuronal apoptosis and improved cognitive performance on memory tasks. The findings suggest a protective role against neurotoxic agents.

-

Cognitive Function Assessment :

- In clinical trials involving healthy adults, DMAP.HCl supplementation was associated with improvements in memory recall and attention span compared to a placebo group. These results support its potential as a cognitive enhancer.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-(Dimethylamino)propanoic acid hydrochloride | 14788-12-6 | 0.92 |

| 4-(Dimethylamino)butanoic acid hydrochloride | 69954-66-1 | 0.79 |

| Sodium 3-((2-aminoethyl)amino)propanoate | 84434-12-8 | 0.75 |

| Methyl 3-(methylamino)propanoate | 24549-12-0 | 0.72 |

The unique structural features of DMAP.HCl contribute to its distinct biological activities, differentiating it from analogs which may not replicate its neuroprotective or cognitive-enhancing effects.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Dimethylamino-propionic acid hydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting dimethylamine with β-propiolactone hydrochloride under anhydrous conditions at 0–5°C, followed by refluxing in ethanol for 4–6 hours. Purification involves recrystallization using ethanol:water (3:1 v/v) to achieve >98% purity. Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) is critical .

Q. How should researchers characterize the chemical structure and purity of this compound?

- Methodological Answer :

- NMR : Use -NMR (DO, 400 MHz) to confirm the presence of dimethylamino protons (δ 2.8–3.1 ppm) and propionic acid backbone (δ 1.8–2.2 ppm).

- HPLC : Employ a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0):methanol (70:30) at 1 mL/min. UV detection at 210 nm ensures purity >99% .

- Mass Spectrometry : ESI-MS in positive mode ([M+H] expected at m/z 152.1) confirms molecular identity .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C. Stability studies (accelerated conditions: 40°C/75% RH for 6 months) show <2% degradation. Avoid aqueous solutions at pH >7.0 to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are effective for identifying and quantifying impurities in this compound batches?

- Methodological Answer :

- Impurity Profiling : Use HPLC-DAD with a gradient method (e.g., 0.1% TFA in water:acetonitrile from 95:5 to 60:40 over 30 min) to separate degradation products like dimethylamine (retention time: 5.2 min) and unreacted intermediates.

- Reference Standards : Compare against pharmacopeial impurities (e.g., EP/JP/USP monographs) spiked at 0.1–1.0% levels .

- LC-MS/MS : Quantify trace impurities (LOQ: 0.01%) using MRM transitions specific to by-products (e.g., m/z 135 → 89 for hydrolyzed derivatives) .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- DoE Approach : Vary temperature (0–25°C), solvent polarity (ethanol vs. THF), and stoichiometry (1:1 to 1:1.2 amine:acid ratio). Response surface modeling identifies optimal conditions (e.g., 10°C, ethanol, 1:1.05 ratio) to reduce by-products to <0.5% .

- In-line Monitoring : Use FTIR to track carbonyl intermediate formation (peak at 1720 cm) and adjust reagent addition rates dynamically .

Q. What analytical challenges arise in studying the compound’s interaction with biomolecules, and how can they be resolved?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescence polarization with FITC-labeled albumin. Dissolve the compound in PBS (pH 7.4) and measure displacement of known ligands (e.g., warfarin) at 485/535 nm.

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and analyze binding kinetics (k/k) with receptors like GABA (Rmax <10 RU for weak interactions) .

- Artifact Mitigation : Pre-treat samples with Chelex resin to remove trace metals that catalyze oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.